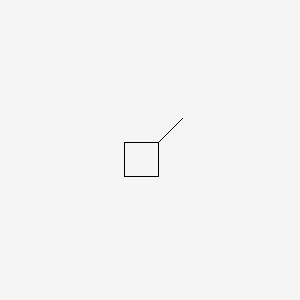

Methylcyclobutane

Vue d'ensemble

Description

Methylcyclobutane is an organic compound with the molecular formula C₅H₁₀. It is a cycloalkane, which means it consists of a ring of carbon atoms with hydrogen atoms attached. Specifically, it is a derivative of cyclobutane where one hydrogen atom is replaced by a methyl group. This compound is of interest due to its unique structural properties and its role in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylcyclobutane can be synthesized through several methods. One common approach involves the cyclization of 1,4-dibromobutane using a strong base such as sodium amide. This reaction proceeds via an intramolecular nucleophilic substitution mechanism, resulting in the formation of the cyclobutane ring.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of methylcyclobutene. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond, converting methylcyclobutene to this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Methylcyclobutane undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO₄), this compound can be oxidized to form carboxylic acids.

Reduction: Catalytic hydrogenation can reduce methylcyclobutene to this compound.

Substitution: Halogenation reactions, such as the reaction with chlorine (Cl₂) in the presence of ultraviolet light, can substitute hydrogen atoms with halogen atoms, forming compounds like methylcyclobutyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Chlorine (Cl₂) under ultraviolet light.

Major Products:

Oxidation: Carboxylic acids.

Reduction: this compound.

Substitution: Methylcyclobutyl chloride.

Applications De Recherche Scientifique

Methylcyclobutane has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. Its reactions provide insights into the behavior of strained ring systems.

Biology: While not directly used in biological systems, its derivatives are studied for potential biological activity.

Medicine: Research into cyclobutane derivatives has led to the development of pharmaceuticals with cyclobutane rings, which exhibit various therapeutic properties.

Industry: this compound is used as an intermediate in the synthesis of other organic compounds, including agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of methylcyclobutane in chemical reactions involves the strain in its four-membered ring. This strain makes the compound more reactive compared to larger cycloalkanes. For example, in oxidation reactions, the ring strain facilitates the cleavage of carbon-carbon bonds, leading to the formation of carboxylic acids. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparaison Avec Des Composés Similaires

Methylcyclobutane can be compared with other cycloalkanes such as cyclopropane, cyclopentane, and cyclohexane:

Cyclopropane (C₃H₆): Smaller ring size, higher ring strain, more reactive.

Cyclopentane (C₅H₁₀): Larger ring size, less ring strain, less reactive.

Cyclohexane (C₆H₁₂): Even larger ring size, minimal ring strain, very stable.

This compound is unique due to its intermediate ring size, which balances reactivity and stability. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity.

Activité Biologique

Methylcyclobutane (MCB) is a cyclic alkane with the molecular formula . Its unique structure and properties have garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a methyl group attached. This configuration influences its chemical reactivity and biological interactions. The compound exhibits distinct physical properties, which can significantly affect its biological activity.

Biological Activity Overview

Research indicates that this compound derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following table summarizes some of the key findings related to the biological activity of this compound and its derivatives.

Case Studies

- Antimicrobial Activity : A study highlighted that alkaloids containing cyclobutane structures were isolated from various natural sources, demonstrating significant antimicrobial properties against several bacterial strains. The research suggested that these compounds could be potential leads for drug discovery due to their diverse biological activities .

- Antifungal Properties : this compound derivatives have been synthesized and tested for antifungal activity. One notable compound showed a minimum inhibitory concentration (MIC) of 0.41 μM against multiple pathogenic fungi, indicating strong antifungal potential .

- Anticancer Applications : The introduction of a methyl group in cyclobutane-containing structures has been linked to enhanced biological activity against cancer cell lines. This phenomenon, often referred to as the "magic methyl" effect, suggests that minor structural modifications can lead to significant changes in biological efficacy .

The biological activities of this compound and its derivatives are attributed to several mechanisms:

- Cell Membrane Disruption : Many cyclobutane derivatives interact with microbial cell membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some compounds have been shown to inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Modulation : Certain derivatives may act as ligands for specific receptors, modulating signaling pathways critical for cell survival and growth.

Propriétés

IUPAC Name |

methylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJAEZRIGNCQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073916 | |

| Record name | Cyclobutane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point = 36.3 deg C; [ChemIDplus] | |

| Record name | 1-Methylcyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-61-8 | |

| Record name | Cyclobutane, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.